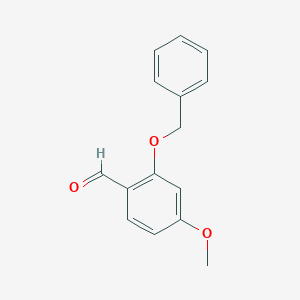

2-(Benzyloxy)-4-methoxybenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOXTICIDSITGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356215 | |

| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32884-23-4 | |

| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Benzyloxy)-4-methoxybenzaldehyde from its precursor, 2-hydroxy-4-methoxybenzaldehyde. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data to support researchers in the successful synthesis and purification of this compound.

Introduction

This compound is a valuable organic intermediate used in the synthesis of various complex molecules, including potential pharmaceutical agents and other fine chemicals. Its structure incorporates a protected hydroxyl group in the form of a benzyl ether, which allows for selective reactions at other sites of the molecule. The synthesis from 2-hydroxy-4-methoxybenzaldehyde is a crucial step in multi-step synthetic pathways.

The most common and efficient method for this transformation is the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic benzyl halide, such as benzyl bromide or chloride, to form the desired ether product.

Physicochemical Data

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Properties of Starting Material: 2-Hydroxy-4-methoxybenzaldehyde

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Creamy white to beige or light brown crystalline powder |

| Melting Point | 41-43 °C |

| CAS Number | 673-22-3 |

Table 2: Properties of Product: this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not explicitly found in search results; a similar compound, 4-(benzyloxy)-3-methoxybenzaldehyde, has a melting point of 61-63 °C.[1] |

| CAS Number | 32884-23-4 |

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the Williamson ether synthesis. The reaction involves the O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde with a benzyl halide in the presence of a weak base.

Caption: Reaction scheme for the synthesis of this compound.

The mechanism involves two main steps:

-

Deprotonation: The base, typically potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde to form a potassium phenoxide intermediate. This increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide in an S(_N)2 reaction. This displaces the halide ion and forms the C-O ether bond, yielding the final product. The addition of a catalytic amount of potassium iodide can enhance the reaction rate through the in-situ formation of the more reactive benzyl iodide.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of benzyloxy aldehydes with high yields.[1]

Materials:

-

2-hydroxy-4-methoxybenzaldehyde

-

Benzyl bromide or benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.0 - 1.5 eq), and a catalytic amount of potassium iodide (e.g., 0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per gram of the starting aldehyde).

-

Initial Stirring: Stir the mixture at a slightly elevated temperature (e.g., 60 °C) for 20-30 minutes to facilitate the formation of the phenoxide.

-

Addition of Benzyl Halide: Add benzyl bromide or benzyl chloride (1.0 - 1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 70 °C and stir for approximately 22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the flask and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with deionized water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water).

Table 3: Reaction Parameters and Expected Outcome

| Parameter | Value/Comment |

| Reactant Ratio | 1:1.05 (Aldehyde:Benzyl Halide) |

| Base | K₂CO₃ (1.5 eq) |

| Catalyst | KI (catalytic) |

| Solvent | Anhydrous DMF |

| Temperature | 70 °C |

| Reaction Time | ~22 hours |

| Expected Yield | High (yields of 90-91% have been reported for analogous reactions)[1] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-hydroxy-4-methoxybenzaldehyde via the Williamson ether synthesis is a reliable and high-yielding method. The use of potassium carbonate as a base and DMF as a solvent provides excellent conditions for the S(_N)2 reaction. This guide provides the necessary data and a detailed protocol to aid researchers in the successful execution of this synthesis. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.

References

An In-depth Technical Guide to 2-(Benzyloxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-methoxybenzaldehyde, a versatile benzaldehyde derivative with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, a standard synthesis protocol, and its applications, particularly in the context of drug development.

Core Properties of this compound

This compound, with the CAS Number 32884-23-4 , is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structure incorporates a benzaldehyde core with a benzyloxy and a methoxy substituent, which modulate its reactivity and biological activity.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 32884-23-4 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-methoxy-2-(phenylmethoxy)benzaldehyde | [1] |

| Appearance | Beige powder solid | |

| Melting Point | 60 - 64 °C | |

| Purity | Typically ≥95% | |

| Storage | Store at 2-8°C under an inert atmosphere | [3] |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established method involves the O-alkylation of a phenol with an alkyl halide. In this case, 2-hydroxy-4-methoxybenzaldehyde is treated with benzyl bromide in the presence of a weak base.

Materials and Equipment:

-

Reagents: 2-Hydroxy-4-methoxybenzaldehyde, Benzyl bromide, Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF. Add potassium carbonate (1.5 equivalents) to the solution.

-

Initial Stirring: Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (three times).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

Benzaldehyde derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[4] The aldehyde group is a versatile handle for various chemical transformations, allowing for the creation of diverse molecular libraries for drug screening.[5]

A promising area of research for benzyloxybenzaldehyde derivatives is in the development of anticancer agents.[4][5] Specifically, these compounds have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A isoform, which is overexpressed in several types of cancer and is associated with cancer stem cells and resistance to chemotherapy.[5] Inhibition of ALDH can disrupt critical cellular processes in cancer cells, leading to apoptosis and cell cycle arrest.[4]

The benzyloxy moiety can be crucial for activity, and modifications to this part of the molecule can be used to optimize potency and selectivity.

Caption: Inhibition of the ALDH1A-Retinoic Acid signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Table 2: Hazard and Precautionary Information

| Category | Information | Reference(s) |

| Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [6] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection. | [6][7][8] |

| First Aid Measures | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists. | [6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [7] |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [9] |

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined properties and established synthetic route make it an accessible and valuable building block. The potential for its derivatives to act as potent inhibitors of key biological targets, such as ALDH1A, underscores its importance in the development of novel therapeutics. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

- 1. This compound | C15H14O3 | CID 820527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. 4-BENZYLOXY-2-METHOXYBENZALDEHYDE CAS#: 58026-14-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

2-(Benzyloxy)-4-methoxybenzaldehyde chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-methoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical structure, properties, synthesis, and its relevance in modern medicinal chemistry.

Chemical Identity and Structure

This compound is an organic compound characterized by a benzaldehyde core substituted with a benzyloxy group at the C2 position and a methoxy group at the C4 position.

IUPAC Name: 4-methoxy-2-(phenylmethoxy)benzaldehyde[1]

Chemical Structure:

References

2-(Benzyloxy)-4-methoxybenzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of 2-(Benzyloxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various organic compounds.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| IUPAC Name | 4-methoxy-2-(phenylmethoxy)benzaldehyde | [1] |

| CAS Number | 32884-23-4 | [1] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methods for the preparation of benzyloxy aldehydes.[2]

Reaction: Williamson Ether Synthesis

This reaction involves the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a weak base.

Materials:

-

2-hydroxy-4-methoxybenzaldehyde

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI), catalytic amount

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is typically effective.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The spectra will show characteristic peaks for the aromatic protons, the methoxy group, the benzylic protons, and the aldehyde proton.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2-(Benzyloxy)-4-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Benzyloxy)-4-methoxybenzaldehyde, an aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~7.8 | d | 1H | Ar-H |

| ~7.5-7.3 | m | 5H | Ar-H (benzyl) |

| ~6.6 | dd | 1H | Ar-H |

| ~6.5 | d | 1H | Ar-H |

| ~5.2 | s | 2H | Methylene (-OCH₂Ph) |

| ~3.9 | s | 3H | Methoxyl (-OCH₃) |

Table 2: ¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) (Computed)[1] | Assignment |

| 189.5 | Aldehyde (C=O) |

| 165.0 | Ar-C (quaternary) |

| 162.0 | Ar-C (quaternary) |

| 136.0 | Ar-C (quaternary, benzyl) |

| 130.0 | Ar-CH |

| 128.8 | Ar-CH (benzyl) |

| 128.4 | Ar-CH (benzyl) |

| 127.5 | Ar-CH (benzyl) |

| 120.0 | Ar-C (quaternary) |

| 106.0 | Ar-CH |

| 99.0 | Ar-CH |

| 70.5 | Methylene (-OCH₂Ph) |

| 55.5 | Methoxyl (-OCH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~2820, ~2720 | Medium, Sharp | Aldehyde C-H stretch (Fermi doublet) |

| ~1685 | Strong, Sharp | Carbonyl (C=O) stretch of aromatic aldehyde |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1030 | Strong | Aryl-O-C stretch (symmetric) |

| ~740, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzyl) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment Ion |

| 242 | [M]⁺ (Molecular Ion) |

| 241 | [M-H]⁺ |

| 213 | [M-CHO]⁺ |

| 151 | [M-C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of aromatic aldehydes.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0-220 ppm is used, and a larger number of scans is typically required.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be recorded from a thin film of the sample deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis is performed using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of 2-(Benzyloxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-(benzyloxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various organic molecules. This document outlines the reaction principles, detailed experimental protocols, and characterization data to support researchers in the successful synthesis and purification of this compound.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific synthesis, the hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether, this compound.

The choice of a primary alkyl halide, such as benzyl bromide, is crucial for the success of this reaction, as secondary and tertiary halides are more prone to undergo elimination reactions (E2) in the presence of a strong base. Common bases employed include alkali metal hydroxides or carbonates, and the reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 pathway.

Physicochemical Data of Reactants and Product

A thorough understanding of the physical and chemical properties of the materials involved is essential for safe and effective synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 41-43 | 271.5 ± 20.0 |

| Benzyl Bromide | C₇H₇Br | 171.04 | -3 to -1 | 198-199 |

| This compound | C₁₅H₁₄O₃ | 242.27 | Not available | Not available |

| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | Decomposes |

Experimental Protocol

This protocol is adapted from established procedures for analogous Williamson ether syntheses.

Materials and Reagents

-

2-Hydroxy-4-methoxybenzaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield the final product.

Reaction Mechanism and Workflow

The following diagrams illustrate the key chemical transformation and the overall experimental workflow.

Caption: Reaction mechanism of the Williamson ether synthesis.

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzaldehyde and benzyl moieties, a singlet for the methoxy group protons, and a singlet for the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aldehydic carbon, the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to:

-

C=O stretching of the aldehyde group (around 1680-1700 cm⁻¹)

-

C-O-C stretching of the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹)

-

Aromatic C=C stretching vibrations

This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to achieve the best possible yield and purity in their specific laboratory setting.

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthetic routes for producing 2-(Benzyloxy)-4-methoxybenzaldehyde, a valuable intermediate in the synthesis of various biologically active molecules. This document details the key starting materials, experimental protocols, and underlying reaction mechanisms, presenting quantitative data in a clear and comparative format.

Core Synthesis Strategy: Regioselective Benzylation of 2,4-Dihydroxybenzaldehyde

The most prevalent and efficient method for the synthesis of this compound involves the regioselective benzylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde. This selectivity is attributed to the higher acidity of the 4-hydroxyl group compared to the 2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde functionality. The reaction proceeds via a Williamson ether synthesis mechanism.

Mechanism of Williamson Ether Synthesis

The synthesis of the ether linkage in this compound from 2,4-dihydroxybenzaldehyde and a benzylating agent is a classic example of the Williamson ether synthesis. The reaction involves the deprotonation of the more acidic 4-hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the benzylating agent in an SN2 reaction.

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Quantitative Data Summary for Regioselective Benzylation

The choice of base and reaction conditions significantly impacts the yield and regioselectivity of the benzylation of 2,4-dihydroxybenzaldehyde. The following table summarizes quantitative data from various reported methods.

| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | K₂CO₃ | Acetone | Reflux | >24 | - | [1] |

| 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | KF | Acetonitrile | Reflux | 24 | 76 (crude) | [2] |

| 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | NaHCO₃, KI | Acetonitrile | Reflux | - | >70 (pure) | [2] |

| 2,4-Dihydroxybenzaldehyde | Benzyl Bromide | CsHCO₃ | Acetonitrile | 80 | 4 | up to 95 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol (Vilsmeier-Haack Reaction)

This protocol outlines the synthesis of the key starting material, 2,4-dihydroxybenzaldehyde, from resorcinol.[4][5][6][7]

Materials:

-

Resorcinol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Ice

-

Water

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool anhydrous acetonitrile to 0°C. Slowly add phosphorus oxychloride (1.1 eq) to the cooled acetonitrile. To this solution, add N,N-dimethylformamide (1.1 eq) dropwise, maintaining the temperature below 10°C.

-

Formylation: Cool the Vilsmeier reagent suspension to -15°C. In a separate flask, dissolve resorcinol (1.0 eq) in anhydrous acetonitrile. Add the resorcinol solution dropwise to the cold Vilsmeier reagent suspension over 1-2 hours, ensuring the internal temperature does not rise above -10°C. A precipitate of the formamidinium salt will form.

-

Reaction Completion and Isolation: After the addition is complete, stir the reaction mixture at -15°C for an additional 2 hours. Allow the mixture to warm to room temperature and stir for another hour.

-

Hydrolysis: Carefully pour the reaction mixture into crushed ice and water and heat to hydrolyze the intermediate iminium salt.

-

Product Isolation: Upon cooling, the crude 2,4-dihydroxybenzaldehyde precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from hot water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Protocol 2: Synthesis of this compound using Potassium Carbonate

This protocol is a widely used method for the benzylation of phenolic hydroxyl groups.[1]

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Benzyl Chloride

-

Potassium Carbonate (K₂CO₃), finely ground

-

Acetone (dry)

-

Dichloromethane

-

Water

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde in dry acetone. Add an excess of finely ground potassium carbonate (e.g., 6-8 equivalents).

-

Addition of Benzylating Agent: To the stirring suspension, add benzyl chloride (e.g., 10-12 equivalents) dropwise.

-

Reaction: Reflux the mixture for over 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, filter to remove the potassium carbonate. Remove the acetone under reduced pressure. Add distilled water to the residue and extract three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Protocol 3: High-Yield Synthesis of this compound using Cesium Bicarbonate

This method offers excellent regioselectivity and high yields.[3]

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Benzyl Bromide

-

Cesium Bicarbonate (CsHCO₃)

-

Acetonitrile (anhydrous)

Procedure:

-

Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde (5.0 mmol) in anhydrous acetonitrile (25 mL) in a pressure vessel, add benzyl bromide (15.0 mmol).

-

Addition of Base: Add cesium bicarbonate (2.9 g, 15 mmol) to the mixture.

-

Reaction: Heat the pressure vessel at 80°C for 4 hours with vigorous stirring.

-

Work-up: Cool the reaction mixture to room temperature, filter to remove the solid, and concentrate the filtrate.

-

Purification: Purify the crude product by flash chromatography using an ethyl acetate/hexanes eluent system to yield the pure 4-alkoxy-2-hydroxybenzaldehyde.[3]

Experimental Workflow

The general workflow for the synthesis and purification of this compound from 2,4-dihydroxybenzaldehyde is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the regioselective benzylation of 2,4-dihydroxybenzaldehyde is the most direct route, other starting materials can be considered.

Caption: Primary and alternative synthetic pathways to this compound.

A potential, though less direct, route could start from vanillin (4-hydroxy-3-methoxybenzaldehyde). This would necessitate a multi-step process likely involving protection of the aldehyde, demethylation, regioselective benzylation, and subsequent methylation. A more straightforward alternative starting material is isovanillin (3-hydroxy-4-methoxybenzaldehyde), which can be benzylated to yield 3-(benzyloxy)-4-methoxybenzaldehyde.[8]

Physicochemical and Spectroscopic Data

This compound

-

Molecular Formula: C₁₅H₁₄O₃

-

Molecular Weight: 242.27 g/mol

-

Appearance: White to off-white solid

-

Melting Point: 61-63 °C[8]

-

¹H NMR (CDCl₃): Chemical shifts (δ) will typically be observed for the aldehydic proton (~9.7 ppm), aromatic protons on both rings, the benzylic methylene protons (~5.1 ppm), and the methoxy protons (~3.8 ppm).

-

¹³C NMR (CDCl₃): Characteristic peaks will be present for the carbonyl carbon of the aldehyde, the aromatic carbons, the benzylic carbon, and the methoxy carbon.

-

IR Spectroscopy: Key absorptions are expected for the C=O stretch of the aldehyde, C-O-C stretches of the ether and methoxy groups, and C-H stretches of the aromatic rings.

This guide provides a foundational understanding of the synthesis of this compound for professionals in the fields of chemical research and drug development. The detailed protocols and comparative data aim to facilitate the efficient and effective production of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. mdpi.com [mdpi.com]

The Pivotal Role of 2-(Benzyloxy)-4-methoxybenzaldehyde in Synthetic Chemistry: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Benzyloxy)-4-methoxybenzaldehyde is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a reactive aldehyde functionality, a protecting benzyloxy group, and a methoxy-substituted aromatic ring, render it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows are presented to equip researchers with the practical knowledge required to effectively utilize this important building block in their scientific endeavors.

Physicochemical Properties

This compound is a stable, crystalline solid under standard conditions. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 32884-23-4 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 88-90 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the Williamson ether synthesis, starting from 2-hydroxy-4-methoxybenzaldehyde and benzyl bromide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of benzyloxy aldehydes.[2]

Materials:

-

2-hydroxy-4-methoxybenzaldehyde (1 equivalent)

-

Benzyl bromide (1.1 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of 2-hydroxy-4-methoxybenzaldehyde in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white to off-white solid.

Expected Yield and Purity

The reaction typically proceeds with good to excellent yields, depending on the reaction conditions and purification method.

| Starting Material | Base/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 2-hydroxy-4-methoxybenzaldehyde | K₂CO₃/DMF | 4-6 | 60-70 | 85-95 | >98 |

Applications in Organic Synthesis

The aldehyde functionality of this compound makes it a versatile substrate for a variety of carbon-carbon bond-forming reactions, including the Claisen-Schmidt condensation and the Wittig reaction.

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.

Caption: Claisen-Schmidt condensation for chalcone synthesis.

This is a general procedure for the synthesis of chalcones via Claisen-Schmidt condensation.[3][4][5]

Materials:

-

This compound (1 equivalent)

-

Substituted acetophenone (1 equivalent)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2-3 equivalents)

-

Ethanol

-

Water

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of NaOH or KOH to the stirred mixture at room temperature.

-

Continue stirring at room temperature for 12-24 hours. The formation of a precipitate is often observed.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purify the crude chalcone by recrystallization from ethanol.

The yields of chalcone synthesis are generally high, as illustrated in the following table.

| Acetophenone Derivative | Base | Yield (%) | Reference |

| 4'-Bromoacetophenone | NaOH | 85 | [5] |

| 4'-Chloroacetophenone | NaOH | 82 | [1] |

| 4'-Methylacetophenone | KOH | 88 | [3] |

Application in Drug Development: Synthesis of MAO-B Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. Chalcones derived from benzyloxy-substituted benzaldehydes have been identified as potent and selective MAO-B inhibitors.[6][7] The benzyloxy group plays a crucial role in the selective binding to the MAO-B active site.[6][8]

Signaling Pathway Context

Caption: Inhibition of dopamine metabolism by a chalcone-based MAO-B inhibitor.

Biological Activity Data

The inhibitory potency of chalcone derivatives is typically evaluated by determining their IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values.

| Chalcone Derivative | Target | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| (E)-1-(4-bromophenyl)-3-(2-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | MAO-B | 0.15 | 0.07 | [7] |

| (E)-1-(thiophen-2-yl)-3-(2-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | MAO-B | 0.08 | 0.03 | [9] |

Spectroscopic Data

The structure of this compound and its derivatives can be confirmed by various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Aldehyde proton (δ ~9.8-10.0 ppm), aromatic protons of both rings, benzylic protons (δ ~5.1 ppm), methoxy protons (δ ~3.8 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), aromatic carbons, benzylic carbon (δ ~70 ppm), methoxy carbon (δ ~55 ppm). |

| IR (Infrared) | C=O stretch of aldehyde (~1680 cm⁻¹), C-O-C stretches, aromatic C=C stretches. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in organic synthesis and drug discovery. Its straightforward preparation and the reactivity of its aldehyde group make it an ideal starting material for the construction of complex molecular architectures, including potent MAO-B inhibitors. The detailed protocols and data presented in this guide are intended to facilitate the use of this important building block in the development of new chemical entities with therapeutic potential.

References

- 1. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Chalcones Using 3-(Benzyloxy)-4-methoxybenzaldehyde via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with various substituted acetophenones. Chalcones are a class of organic compounds belonging to the flavonoid family, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The ease of synthesis and the ability to introduce diverse substituents make them an attractive scaffold for the development of novel therapeutic agents.

Introduction to Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone.[1] The reaction proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the chalcone. The use of 3-(benzyloxy)-4-methoxybenzaldehyde as the aldehyde component allows for the synthesis of chalcones with a specific substitution pattern that can be further modified, offering a versatile platform for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the synthesized chalcone derivatives from 3-(benzyloxy)-4-methoxybenzaldehyde and various acetophenones, along with their corresponding yields and melting points.

| Compound ID | Acetophenone Derivative | Product | Yield (%) | Melting Point (°C) |

| 2a | Acetophenone | (E)-1-phenyl-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | 85 | 135–140 |

| 2b | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | 82 | 145–150 |

| 2c | 4'-Methylacetophenone | (E)-1-(p-tolyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | 88 | 143–150 |

| 2d | 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | 90 | 120–125 |

| 2e | 4'-Hydroxyacetophenone | (E)-1-(4-hydroxyphenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | 78 | 160–165 |

| 2f | 4'-Nitroacetophenone | (E)-1-(4-nitrophenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | 75 | 160–165 |

| 2g | 3'-Nitroacetophenone | (E)-1-(3-nitrophenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | 72 | 155–160 |

| 2h | 2'-Hydroxyacetophenone | (E)-1-(2-hydroxyphenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | 70 | 110–115 |

| 2i | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | 82 | - |

Data extracted from Benmekhbi et al., 2015.[1]

Spectroscopic Characterization Data

The structural confirmation of the synthesized chalcones was achieved through various spectroscopic techniques. A selection of this data is presented below.

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (KBr, cm⁻¹) |

| 2a | 8.10 (d, J=8.5, 2H), 7.85 (d, J=15.5, 1H), 7.60-7.70 (m, 3H), 7.50 (d, J=15.5, 1H), 7.20 (m, 5H), 6.90 (m, 3H), 5.15 (s, 2H), 3.80 (s, 3H) | 190.5, 150.0, 149.5, 144.0, 138.0, 137.0, 133.0, 129.0 (2C), 128.5 (2C), 128.0 (2C), 127.5, 127.0, 120.0, 115.0, 112.0, 71.0, 56.0 | 3112, 3049, 1713, 1622, 1515, 1460, 1159, 806, 735 |

| 2b | 8.20 (d, J=8.5, 2H), 7.96 (d, J=15.5, 1H), 7.60 (d, J=8.5, 2H), 7.55 (d, J=15.5, 1H), 7.20 (m, 5H), 6.80-6.95 (m, 3H), 5.18 (s, 2H), 3.82 (s, 3H) | 189.0, 149.8, 149.2, 144.5, 139.0, 137.1, 136.5, 130.0 (2C), 129.2 (2C), 128.7 (2C), 128.0, 127.5, 120.2, 114.8, 112.3, 71.1, 56.2 | 3125, 3019, 1673, 1662, 1535, 1467, 1150, 816, 765 |

| 2f | 8.40 (d, J=8.5, 2H), 8.30 (d, J=8.5, 2H), 7.90 (d, J=15.5, 1H), 7.60 (d, J=15.5, 1H), 7.20 (m, 5H), 6.70-6.85 (m, 3H), 5.20 (s, 2H), 3.81 (s, 3H) | 189.0, 150.0, 149.5, 148.5, 144.2, 142.5, 137.2, 130.5 (2C), 129.8 (2C), 128.6 (2C), 128.0, 127.4, 124.0 (2C), 120.5, 115.2, 112.5, 71.2, 56.4 | 3111, 2901, 1693, 1652, 1531, 1411, 1144, 801, 715 |

Data extracted from Benmekhbi et al., 2015.[1]

Experimental Protocols

General Procedure for the Synthesis of Chalcones (2a-i)

This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcone derivatives from 3-(benzyloxy)-4-methoxybenzaldehyde.

Materials:

-

3-(Benzyloxy)-4-methoxybenzaldehyde (1 equivalent)

-

Substituted Acetophenone (1 equivalent)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (50%)

-

Stirring apparatus

-

Round bottom flask

-

Ice bath

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reactant Dissolution: In a round bottom flask, dissolve equimolar amounts of 3-(benzyloxy)-4-methoxybenzaldehyde and the appropriate substituted acetophenone in a minimal amount of ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add the aqueous sodium hydroxide solution dropwise.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral (pH 7).

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with cold water to remove any inorganic impurities.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Drying: Dry the purified crystals in a desiccator.

Visualizations

Caption: Experimental workflow for the synthesis of chalcones.

Caption: Logical relationship of reactants and product in the synthesis.

Applications and Biological Activity

The synthesized chalcone derivatives have been evaluated for their antimicrobial activity. Several of the tested compounds exhibited varying degrees of antibacterial activity against different bacterial species.[1] For example, compound 2g showed moderate antibacterial activity against all tested bacterial species.[1] This suggests that chalcones derived from 3-(benzyloxy)-4-methoxybenzaldehyde are a promising scaffold for the development of new antimicrobial agents. Further SAR studies, facilitated by the straightforward synthetic protocol described herein, could lead to the identification of compounds with enhanced potency and a broader spectrum of activity. The presence of the benzyloxy group also offers a handle for further chemical modifications to explore and optimize the pharmacological properties of these chalcones.

References

Application Notes and Protocols: Wittig Reaction of 2-(Benzyloxy)-4-methoxybenzaldehyde for Stilbene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, specifically for the synthesis of alkenes from carbonyl compounds. This reaction is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals, due to its reliability and stereochemical control. One important application of the Wittig reaction is the synthesis of stilbenes and their derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. For instance, resveratrol, a naturally occurring stilbenoid, has garnered attention for its antioxidant, anti-inflammatory, and cardioprotective properties.[1]

This document provides a detailed protocol for the Wittig reaction of 2-(Benzyloxy)-4-methoxybenzaldehyde with benzyltriphenylphosphonium ylide to synthesize 2-(benzyloxy)-4-methoxy-stilbene, a key intermediate for various stilbene-based compounds. The protocol is based on established general procedures for Wittig reactions of substituted benzaldehydes.

Reaction Principle

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). The ylide is typically prepared in situ by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond in triphenylphosphine oxide is the driving force for the reaction.

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Unstabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, typically favor the formation of the (Z)-alkene (cis isomer), while stabilized ylides tend to yield the (E)-alkene (trans isomer) as the major product.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the synthesis of 2-(benzyloxy)-4-methoxy-stilbene via the Wittig reaction.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₅H₁₄O₃ | 242.27 |

| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 |

| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

| Hexanes | C₆H₁₄ | 86.18 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

-

Tetrahydrofuran and diethyl ether are highly flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Procedure

1. Preparation of the Ylide (Wittig Reagent): a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in oil, 1.1 equivalents). b. Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen. c. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. d. In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. e. Slowly add the solution of benzyltriphenylphosphonium chloride to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). f. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a characteristic orange-red color indicates the generation of the ylide.

2. Wittig Reaction: a. Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. b. Cool the ylide solution to 0 °C and slowly add the solution of this compound dropwise via a dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification: a. Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product will be a mixture of the (E)- and (Z)-isomers of 2-(benzyloxy)-4-methoxy-stilbene and triphenylphosphine oxide. f. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the isomers and remove triphenylphosphine oxide.

Data Presentation

The following table should be used to record the quantitative data from the experiment for easy comparison and analysis.

| Product Isomer | Retention Factor (Rf) | Isolated Mass (mg) | Yield (%) |

| (E)-2-(benzyloxy)-4-methoxy-stilbene | |||

| (Z)-2-(benzyloxy)-4-methoxy-stilbene | |||

| Total Yield |

Note: The Rf values will depend on the specific TLC conditions (solvent system).

Visualizations

Wittig Reaction Mechanism

References

Application Notes and Protocols: Formation of Schiff Bases from 2-(Benzyloxy)-4-methoxybenzaldehyde and Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone. This document provides detailed protocols and data for the synthesis of Schiff bases derived from 2-(Benzyloxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules. The protocols outlined below are designed to be adaptable for a range of primary amines, facilitating the exploration of novel Schiff base derivatives for drug discovery and development.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the formation of Schiff bases from this compound and various primary amines, based on established chemical literature.

| Primary Amine | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Aniline | Ethanol | Acetic acid (catalytic) | 4 | 92 | 110-112 | |

| 4-Methylaniline | Methanol | None | 6 | 88 | 121-123 | |

| 4-Chloroaniline | Ethanol | None | 5 | 95 | 135-137 | |

| 2-Aminophenol | Methanol | Acetic acid (catalytic) | 3 | 85 | 155-157 | |

| Ethylenediamine | Toluene | None | 8 | 78 (bis-Schiff base) | 142-144 |

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine of choice

-

Anhydrous ethanol (or methanol/toluene)

-

Glacial acetic acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of anhydrous ethanol.

-

Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine.

-

Catalyst Addition (Optional): If required, add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration using a Buchner funnel.

-

Purification: The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Drying: The purified Schiff base is dried under vacuum to yield the final product.

Characterization

The synthesized Schiff bases should be characterized by standard analytical techniques to confirm their structure and purity.

-

Melting Point: Determine the melting point of the purified product and compare it with literature values.

-

Spectroscopic Analysis:

-

FT-IR: The formation of the Schiff base can be confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates product formation.

-

¹H NMR: The formation of the azomethine group is confirmed by a characteristic singlet peak for the imine proton (-CH=N-) in the downfield region of the spectrum (typically δ 8.0-9.0 ppm).

-

Mass Spectrometry: The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry.

-

Visualized Workflows

Caption: General workflow for the synthesis and characterization of Schiff bases.

Caption: Logical relationship from reactants to potential applications.

Potential Applications in Drug Development

Schiff bases are recognized for their broad spectrum of biological activities. Derivatives of this compound are of particular interest due to the presence of the benzyloxy and methoxy groups, which can enhance lipophilicity and modulate biological activity. Potential therapeutic applications for Schiff bases derived from this aldehyde include:

-

Anticancer Agents: Many Schiff bases have demonstrated potent cytotoxic activity against various cancer cell lines. The imine linkage is often crucial for their biological function.

-

Antimicrobial Agents: The azomethine group has been shown to be a key pharmacophore for antibacterial and antifungal activity.

-

Antiviral Agents: Certain Schiff base derivatives have shown promise as inhibitors of viral replication.

-

Enzyme Inhibitors: The ability of Schiff bases to chelate metal ions makes them potential candidates for inhibiting metalloenzymes involved in disease progression.

The modular nature of Schiff base synthesis allows for the creation of large libraries of compounds for high-throughput screening, making them attractive scaffolds for drug discovery programs. The protocols and data presented here provide a foundation for the rational design and synthesis of novel Schiff base derivatives with therapeutic potential.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-(Benzyloxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds, including chalcones, flavones, and aurones, utilizing 2-(Benzyloxy)-4-methoxybenzaldehyde as a key starting material. The methodologies outlined below are based on established synthetic strategies and are intended to serve as a practical resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic scaffolds. The presence of the benzyloxy protecting group on the aromatic ring allows for strategic manipulations, which can be crucial in the synthesis of complex natural products and biologically active molecules. This document details the synthesis of chalcones through Claisen-Schmidt condensation, and their subsequent conversion into flavones and aurones, which are prominent classes of flavonoids known for their diverse pharmacological activities.

Synthesis of 2'-(Benzyloxy)-4'-methoxychalcones

Chalcones are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone derivative.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

This compound

-

Substituted Acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol or Methanol

-

Distilled Water

-

Hydrochloric Acid (HCl), dilute solution

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted acetophenone (1.0 eq.) in ethanol (15-20 mL).

-

Prepare a 40-50% aqueous solution of NaOH or KOH.

-

Slowly add the basic solution dropwise to the stirred alcoholic solution of the reactants at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by the slow addition of dilute HCl until it reaches a neutral pH.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water.

-

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data Summary: Chalcone Synthesis

The following table summarizes representative yields for the synthesis of chalcones from various benzaldehyde derivatives under Claisen-Schmidt conditions.

| Aldehyde Reactant | Acetophenone Reactant | Catalyst | Solvent | Yield (%) | Reference |

| 3-Benzyloxy-4-methoxybenzaldehyde | Various Acetophenones | NaOH | Ethanol | 70-85 | |

| 4-Hydroxybenzaldehyde | 4-Methoxyacetophenone | NaOH | Methanol | 70-84 | |

| Benzaldehyde | Acetophenone | NaOH | Ethanol | ~72 |

Synthesis of 7-Benzyloxyflavones

Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization. In the case of a 2'-benzyloxy-substituted chalcone, a debenzylation step is required prior to cyclization, or alternative cyclization strategies can be employed. A common method involves the use of iodine in DMSO.

Experimental Protocol: Oxidative Cyclization to Flavones

Materials:

-

2'-(Benzyloxy)-4'-methoxychalcone

-

Iodine (I₂)

-

Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

Dissolve the 2'-(Benzyloxy)-4'-methoxychalcone (1.0 eq.) in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine (I₂) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Collect the precipitated solid by vacuum filtration and wash it with a saturated sodium thiosulfate solution to remove excess iodine, followed by washing with water.

-

The crude flavone can be purified by column chromatography or recrystallization.

Quantitative Data Summary: Flavone Synthesis

The following table presents representative yields for the synthesis of flavones from chalcone precursors.

| Chalcone Precursor | Reagent | Solvent | Yield (%) | Reference |

| 2'-Hydroxychalcones | I₂ | DMSO | High | |

| 2'-Hydroxydihydrochalcones | Pd(TFA)₂/O₂ | DMSO | Moderate to Good | |

| 2'-Hydroxychalcones | FeCl₃·6H₂O | Protic Solvents | 55-62 |

Synthesis of 6-Benzyloxyaurones

Aurones are isomers of flavones and can also be synthesized from chalcone precursors through oxidative cyclization, often using mercury(II) acetate in pyridine.

Experimental Protocol: Oxidative Cyclization to Aurones

Materials:

-

2'-(Benzyloxy)-4'-methoxychalcone

-

Mercuric Acetate (Hg(OAc)₂)

-

Pyridine

-

Hydrochloric Acid (1N HCl)

-

Standard laboratory glassware

Procedure:

-

Dissolve the 2'-(Benzyloxy)-4'-methoxychalcone (1.0 eq.) in pyridine in a round-bottom flask.

-

Add a solution of mercuric acetate (1.0 eq.) in pyridine to the chalcone solution.

-

Reflux the reaction mixture with continuous stirring for 1-2 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with 1N HCl solution to precipitate the aurone.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude aurone can be purified by column chromatography.

Quantitative Data Summary: Aurone Synthesis

The following table shows representative yields for the synthesis of aurones from chalcones.

| Chalcone Precursor | Reagent | Solvent | Yield (%) | Reference |

| 2'-Hydroxychalcones | Hg(OAc)₂ | Pyridine | High | |

| 2-Hydroxy chalcone derivatives | Hg(OAc)₂ | Pyridine | 73-78 |

Visualizations

Synthetic Workflow

Caption: Synthetic routes to chalcones, flavones, and aurones.

Representative Biological Pathway: Inhibition of HCV RNA-dependent RNA Polymerase

Flavonoids, including aurones, have been identified as inhibitors of various enzymes. For instance, certain aurone derivatives are potent allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), targeting the "Thumb Pocket I" of the enzyme.

Caption: Allosteric inhibition of HCV RdRp by aurone derivatives.

The Versatility of 2-(Benzyloxy)-4-methoxybenzaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-(Benzyloxy)-4-methoxybenzaldehyde has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a reactive aldehyde group, a protective benzyloxy moiety, and a methoxy-substituted aromatic ring, provide chemists with a powerful tool for the design and discovery of novel therapeutic agents. This compound serves as a key intermediate in the development of compounds with significant potential in oncology and infectious diseases.

The aldehyde functionality of this compound allows for a wide range of chemical transformations, including the synthesis of chalcones, hydrazones, and other heterocyclic systems. These derivatives have demonstrated promising biological activities, particularly as anticancer and antimicrobial agents. The presence of the benzyloxy group can be strategic for tuning the pharmacological properties of the final compounds, while the methoxy group can influence metabolic stability and target binding affinity.

Application in Anticancer Drug Discovery

Research has highlighted the potential of derivatives of this compound as potent anticancer agents. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells, a key mechanism for eliminating malignant cells.

One study reported that this compound exhibits significant activity against the human promyelocytic leukemia (HL-60) cell line, with activity observed in the 1-10 µM range.[1] The mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential.[1] This suggests that compounds derived from this scaffold can selectively target and eliminate cancer cells.

Quantitative Data: Anticancer Activity of Related Benzaldehyde Derivatives

While specific IC50 values for a wide range of this compound derivatives are not extensively published, the following table summarizes the cytotoxic activity of structurally related chalcone and hydrazone derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) |

| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa | 3.20 |

| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 3.85 |

| Chalcone | 4-Anilinoquinolinylchalcone derivative 4a | MDA-MB-231 | 0.11 |

| Hydrazone | 4-methoxy-derived hydrazone 12 | K-562 | 0.04 |

| Hydrazone | 4-methoxy-derived hydrazone 14 | K-562 | 0.06 |

Application in Antimicrobial Drug Discovery

In addition to their anticancer properties, derivatives of benzyloxy-methoxybenzaldehydes have shown promise as antimicrobial agents. The α,β-unsaturated keto functionality present in chalcones derived from these aldehydes is a key structural feature responsible for their antibacterial activity.

A study on chalcone derivatives synthesized from the isomeric 3-benzyloxy-4-methoxybenzaldehyde demonstrated excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae, Escherichia coli) bacteria.[1] This suggests that the this compound scaffold is a promising starting point for the development of novel antibacterial agents.

Quantitative Data: Antimicrobial Activity of Related Chalcone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for chalcone derivatives of the related 3-benzyloxy-4-methoxybenzaldehyde, indicating the potential for this compound class.

| Bacterial Strain | MIC (µg/mL) of 2c (4-methoxy substitution) | MIC (µg/mL) of 2d (4-methyl substitution) | MIC (µg/mL) of 2i (2-chloro substitution) |

| Staphylococcus aureus | 62.5 | 125 | 62.5 |

| Klebsiella pneumoniae | 125 | 250 | 125 |

| Escherichia coli | 125 | 250 | 125 |

| Pseudomonas aeruginosa | 250 | 500 | 250 |

| Proteus mirabilis | 250 | 500 | 250 |

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives from this compound

This protocol describes a general procedure for the synthesis of chalcone derivatives via the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-chloroacetophenone)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (1g in 10ml H₂O)

-

Dilute Hydrochloric Acid (HCl)

-

Magnetic stirrer

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol with stirring.

-